2-[(3-Chlorophenyl)methyl]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol is an aromatic compound that features a benzene ring substituted with a hydroxyl group at the 1 and 4 positions, and a 3-chlorophenylmethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of hydroquinone with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the 3-chlorophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions, without the 3-chlorophenylmethyl group.
Uniqueness
2-[(3-Chlorophenyl)methyl]benzene-1,4-diol is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
190596-98-6 |
---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-8-12(15)4-5-13(10)16/h1-5,7-8,15-16H,6H2 |
InChI Key |
DXMCNFYHTVWNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.